molecular formula C19H21N5O4 B2770720 methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate CAS No. 844662-09-5

methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

Cat. No.: B2770720
CAS No.: 844662-09-5
M. Wt: 383.408
InChI Key: GGXSCSXVAVVZCP-UHFFFAOYSA-N
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Description

Methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis Applications

Pyrimidine derivatives play a crucial role in the synthesis of various heterocyclic systems. For instance, Toplak et al. (1999) utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a compound related in structure and reactivity, for the preparation of substituted fused pyrimidinones. This method highlights the potential of using similar compounds for synthesizing diverse heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, through catalytic transfer hydrogenation and other chemical transformations (Toplak et al., 1999).

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidines derivatives have shown promising anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. The study indicates the potential of pyrimidine derivatives, including compounds similar in structure to methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate, as therapeutic agents (Rahmouni et al., 2016).

Antibacterial and Antifungal Applications

Hossan et al. (2012) explored the synthesis of pyrimidinones and oxazinones fused with thiophene rings as antimicrobial agents. This study underscores the broad spectrum of biological activities that pyrimidine derivatives can exhibit, suggesting the potential utility of compounds like this compound in developing new antimicrobial agents (Hossan et al., 2012).

Properties

IUPAC Name

methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-9-22(13-7-5-4-6-8-13)18-20-16-15(23(18)10-12)17(26)24(11-14(25)28-3)19(27)21(16)2/h4-8,12H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXSCSXVAVVZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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